molecular formula C7H5ClN2O4 B13443708 (2-Chloro-6-nitropyridin-4-YL)acetic acid

(2-Chloro-6-nitropyridin-4-YL)acetic acid

Cat. No.: B13443708
M. Wt: 216.58 g/mol
InChI Key: RMDPDAWBYTVBNP-UHFFFAOYSA-N
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Description

(2-Chloro-6-nitropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and nitro groups, as well as an acetic acid moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-nitropyridin-4-YL)acetic acid typically involves the nitration of 2-chloropyridine followed by the introduction of the acetic acid group. One common method includes the reaction of 2-chloropyridine with nitric acid to form 2-chloro-6-nitropyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-nitropyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Chloro-6-nitropyridin-4-YL)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Chloro-6-nitropyridin-4-YL)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: (2-Chloro-6-nitropyridin-4-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and acetic acid groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

2-(2-chloro-6-nitropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5ClN2O4/c8-5-1-4(3-7(11)12)2-6(9-5)10(13)14/h1-2H,3H2,(H,11,12)

InChI Key

RMDPDAWBYTVBNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1[N+](=O)[O-])Cl)CC(=O)O

Origin of Product

United States

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